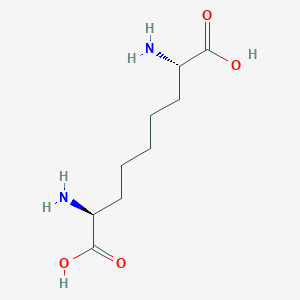

(2S,8S)-2,8-diaminononanedioic acid

Descripción general

Descripción

(2S,8S)-2,8-diaminononanedioic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a nonanedioic acid backbone, making it a versatile building block for the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,8S)-2,8-diaminononanedioic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts and enzymatic processes can also be explored to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2S,8S)-2,8-diaminononanedioic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S,8S)-2,8-diaminononanedioic acid serves as a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure and functional groups .

Medicine

In medicine, this compound derivatives may exhibit potential therapeutic properties, such as antimicrobial or anticancer activities, making them candidates for drug development .

Industry

In the industrial sector, this compound can be utilized in the production of polymers, resins, and other materials with specific properties, enhancing the performance and functionality of various products .

Mecanismo De Acción

The mechanism of action of (2S,8S)-2,8-diaminononanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards different targets .

Comparación Con Compuestos Similares

Similar Compounds

- (2S,8R)-2,8-diaminononanedioic acid

- (2R,8S)-2,8-diaminononanedioic acid

- (2R,8R)-2,8-diaminononanedioic acid

Uniqueness

(2S,8S)-2,8-diaminononanedioic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications .

Actividad Biológica

(2S,8S)-2,8-diaminononanedioic acid, also known as 2,8-diaminoazelaic acid, is a compound of interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been observed to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on existing literature:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

- Receptor Modulation : There is evidence suggesting that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Table 1: Summary of Biological Studies on this compound

Detailed Research Findings

A notable study conducted by Felix et al. (2004) explored the synthesis and biological evaluation of various diamino acids including this compound. The study highlighted its potential as a scaffold for developing new antimicrobial agents due to its structural similarity to known bioactive compounds.

Another research effort focused on its neuroprotective properties demonstrated that treatment with this compound resulted in significant improvement in cell viability under oxidative stress conditions. This suggests a possible application in treating conditions such as Alzheimer's disease or Parkinson's disease.

Propiedades

IUPAC Name |

(2S,8S)-2,8-diaminononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYDJTWLGVCEV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426398 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159344-56-6 | |

| Record name | (2S,8S)-2,8-diaminononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.